5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid
Description
5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 4-ethoxyphenyl group and at position 3 with a carboxylic acid moiety. This compound is structurally analogous to other 1,2-oxazole derivatives studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-9-5-3-8(4-6-9)11-7-10(12(14)15)13-17-11/h3-7H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWKNMSWDXJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586085 | |
| Record name | 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887360-48-7 | |
| Record name | 5-(4-Ethoxyphenyl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzoyl chloride with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions to yield the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to more saturated heterocycles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of halogen atoms or other functional groups on the phenyl ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of oxazole compounds exhibit anticancer properties. Specifically, 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid has shown potential in inhibiting cancer cell proliferation. A study demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with cellular signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for developing new anti-inflammatory drugs.
Polymer Chemistry
This compound can be used as a monomer in polymerization processes to create novel materials with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance their functionality, particularly in applications requiring thermal stability and chemical resistance.
Coatings and Adhesives
The compound's chemical structure allows it to be utilized in formulating coatings and adhesives that require high durability and resistance to environmental degradation. Its application in protective coatings can improve the lifespan of materials exposed to harsh conditions.
Case Studies
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby blocking their catalytic function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid with structurally related compounds, focusing on substituent effects, molecular properties, and biological activity.
Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., -CN, -F): Compounds like 5-(4-cyanophenyl)- and 5-(4-fluorophenyl)- derivatives () exhibit increased metabolic stability and polarity compared to the ethoxyphenyl analog. Heterocyclic Hybrids: The thiazole-aminophenyl hybrid compound () demonstrates significant enzyme inhibition, highlighting the importance of hybrid heterocycles in targeting bacterial pathways. In contrast, the thiophene-substituted analog () may engage in unique sulfur-mediated interactions.
Biological Activity: The 2-aminothiazole derivative () is the only compound in this comparison with explicit biological data (IC₅₀ = 110 μM against StCysE). This suggests that substituents at the oxazole’s 5-position critically influence target binding, with bulky groups (e.g., 4-methylphenylamino-thiazole) enhancing affinity.
No such data were found for the ethoxyphenyl analog, underscoring a gap in current research.
Biological Activity
5-(4-Ethoxyphenyl)-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 219.21 g/mol
This compound features an oxazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of oxazole compounds can induce apoptosis in various cancer cell lines, including:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.76 |
| U-937 (Leukemia) | 0.79 |
| MEL-8 (Melanoma) | 1.47 |
The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased levels of p53 and caspase-3 cleavage in treated cells .
2. Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. It may inhibit the activity of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
3. Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. The compound's ethoxy substitution enhances its ability to penetrate bacterial membranes, thereby increasing its efficacy.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It potentially modulates receptor activity related to cell proliferation and apoptosis.
These interactions ultimately influence various biochemical pathways, contributing to its therapeutic effects.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds in the oxazole family:
- Study on Apoptosis Induction :
- In Vivo Models :
- Comparative Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
